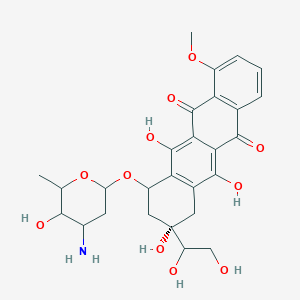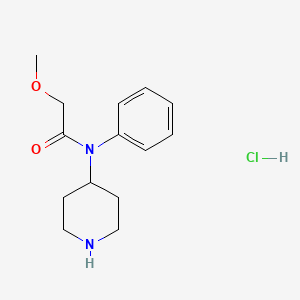
6-chloro-MDMA (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-MDMA is a euphoric entactogen that is regulated as a Schedule I compound in the United States. 6-chloro-MDMA differs structurally from 3,4-MDMA in that it has a chlorine atom added at the two position of the phenyl ring. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Neurochemistry and Neurotoxicity
- MDMA is associated with neurochemical effects and neurotoxicity, particularly impacting the serotonin system. It induces a biphasic response in animals, with acute effects potentially related to its behavioral and psychological impacts, and long-term effects associated with serotonergic neurotoxicity (McKenna & Peroutka, 1990).
Cardiovascular Effects
- The cardiovascular effects of MDMA have been studied, revealing that it can produce tachycardia and hypertension, highlighting the importance of understanding its cardiotoxicity for predicting and intervening in cases of MDMA-induced cardiac complications (Lester et al., 2000).
Pharmacological Interactions
- MDMA's interaction with other drugs, such as selective serotonin reuptake inhibitors, has been observed to alter physiological and subjective effects, implying complex pharmacodynamic and pharmacokinetic interactions that might influence its use in therapeutic settings (Farré et al., 2007).
Memory Impairment
- Use of MDMA has been linked with memory impairment, with greater exposure correlated with more significant memory deficits, suggesting potential long-term cognitive effects (Bolla et al., 1998).
MDMA-Assisted Psychotherapy
- MDMA has been researched as an adjunct to psychotherapy, particularly for treating conditions like PTSD, due to its ability to modulate emotional responses and enhance psychotherapeutic outcomes (Sessa et al., 2019).
Neuroimaging and Neurophysiological Studies
- Functional MRI studies indicate that MDMA influences recollection of autobiographical memories and alters brain activation patterns, shedding light on its potential psychotherapeutic effects (Carhart-Harris et al., 2014).
Propriétés
Nom du produit |
6-chloro-MDMA (hydrochloride) |
|---|---|
Formule moléculaire |
C11H14ClNO2 · HCl |
Poids moléculaire |
264.2 |
InChI |
InChI=1S/C11H14ClNO2.ClH/c1-7(13-2)3-8-4-10-11(5-9(8)12)15-6-14-10;/h4-5,7,13H,3,6H2,1-2H3;1H |
Clé InChI |
VJFRVHHZEQDFIB-UHFFFAOYSA-N |
SMILES |
ClC1=C(CC(C)NC)C=C2C(OCO2)=C1.Cl |
Synonymes |
2-chloro-4,5-MDMA; 6-chloro-3,4-MDMA; 2-chloro-4,5-Methylenedioxymethamphetamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




